molecular formula C18H17FN2O B13414732 1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine CAS No. 75017-27-5

1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine

Cat. No.: B13414732
CAS No.: 75017-27-5
M. Wt: 296.3 g/mol
InChI Key: UVNIHPSOPPMBDM-UHFFFAOYSA-N
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Description

1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a substituted benzodiazepine precursor with a fluorinated phenyl compound under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the compound’s anxiolytic, sedative, and muscle relaxant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine is unique due to its specific fluorine and phenyl substitutions, which may confer distinct pharmacological properties and potential therapeutic applications compared to other benzodiazepine derivatives.

Properties

CAS No.

75017-27-5

Molecular Formula

C18H17FN2O

Molecular Weight

296.3 g/mol

IUPAC Name

9-fluoro-7-phenyl-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C18H17FN2O/c19-14-6-7-17-16(10-14)18(13-4-2-1-3-5-13)20-11-15-12-22-9-8-21(15)17/h1-7,10,15H,8-9,11-12H2

InChI Key

UVNIHPSOPPMBDM-UHFFFAOYSA-N

Canonical SMILES

C1COCC2N1C3=C(C=C(C=C3)F)C(=NC2)C4=CC=CC=C4

Origin of Product

United States

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